1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Lipophilicity Drug-likeness Permeability

This 2,4-dimethylphenyl-substituted piperidinyl-pyrimidinyl urea is a critical SAR probe for deconvoluting electronic vs. steric effects at the DCN1–UBE2M interface. Its non-halogenated, electron-donating aryl group (σ_m = -0.07) and moderate lipophilicity (XLogP3-AA 2.8) provide a unique comparator to halogenated analogs, enabling fine-tuning of biochemical potency and ADME. Choose this scaffold to establish lipophilicity-permeability relationships or to confirm direct target binding via SPR/thermal shift assays before advancing to cellular neddylation studies.

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 1797974-86-7
Cat. No. B2685240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea
CAS1797974-86-7
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3)C
InChIInChI=1S/C19H25N5O/c1-14-6-7-17(15(2)12-14)23-19(25)21-13-16-8-9-20-18(22-16)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,23,25)
InChIKeyLMMXYSYLXAWVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797974-86-7): Chemical Class and Physicochemical Baseline


1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797974-86-7) is a synthetic small molecule belonging to the piperidinyl-pyrimidinyl urea class [1]. It features a 2,4-dimethylphenyl group linked via a urea bridge to a 2-(piperidin-1-yl)pyrimidin-4-ylmethyl moiety. Its molecular formula is C19H25N5O, with a molecular weight of 339.4 g/mol and a computed XLogP3-AA of 2.8 [1]. This scaffold places it within a family of compounds that have been explored as inhibitors of the DCN1–UBE2M protein–protein interaction, a target relevant to cullin neddylation pathways in oncology [2].

Why 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea Cannot Be Interchanged with Close Structural Analogs


Within the piperidinyl-pyrimidinyl urea series, even minor aryl substitutions profoundly alter biochemical potency and physicochemical properties. The lead optimization campaign reported by Hammill et al. demonstrated that subtle changes to the phenyl ring (e.g., moving from a 3-chloro to a 3,5-difluoro substitution) shifted TR-FRET IC50 values by over an order of magnitude and drastically affected microsomal stability [1]. Therefore, assuming functional equivalence between 1-(2,4-dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea and its 3-chlorophenyl, 3,5-difluorophenyl, or 2-fluorophenyl analogs without direct comparative data is scientifically unjustified. The 2,4-dimethyl substitution pattern confers a distinct steric and electronic profile that is expected to yield a unique selectivity and ADME signature relative to halogenated or methoxy-substituted counterparts.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Halogenated Analogs

The target compound has a computed XLogP3-AA of 2.8, which is lower than typical halogenated analogs in the piperidinyl-pyrimidinyl urea series. This difference in lipophilicity can affect passive permeability, solubility, and metabolic stability, making direct substitution without experimental validation risky [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. Methoxy or Naphthyl Analogs

The target compound possesses 2 hydrogen bond donors (urea NH) and 4 hydrogen bond acceptors (urea carbonyl, pyrimidine nitrogens, piperidine nitrogen) [1]. In contrast, analogs bearing a 3-methoxyphenyl group add an additional H-bond acceptor, while naphthyl analogs contribute increased π-stacking surface without altering H-bond donor count. These differences can shift binding modes within the DCN1 pocket, as observed in crystallographic studies of related piperidinyl ureas where the aryl group engages distinct hydrophobic sub-pockets [2].

Hydrogen bonding Molecular recognition Target engagement

Class-Level Biological Activity Context: DCN1–UBE2M Inhibition Potential

The piperidinyl-pyrimidinyl urea chemotype has been validated as a DCN1–UBE2M protein–protein interaction inhibitor series. In the J. Med. Chem. 2018 study, the initial HTS hit ('compound 7') exhibited TR-FRET IC50 = 11 nM and inhibited cullin neddylation in a cellular pulse-chase assay (EC50 ~ 1.5 µM in DCN1-amplified SCC cells) [1]. The 2,4-dimethylphenyl urea motif is structurally competent to occupy the same hydrophobic pocket as the benzo[d][1,3]dioxol-5-ylmethyl group seen in the co-crystal structure (PDB 6BG5) [2]. However, direct biochemical or cellular activity data for CAS 1797974-86-7 have not been disclosed in the public domain as of the search date.

DCN1 inhibitor Cullin neddylation Oncology

Application Scenarios for 1-(2,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea Based on Available Evidence


SAR Probe for DCN1–UBE2M Interaction Studies Requiring a Non-Halogenated Phenyl Urea Control

The 2,4-dimethylphenyl substitution offers a non-halogenated, electron-donating aryl group as a comparator to halogenated analogs (3-Cl, 3,5-diF) in structure–activity relationship (SAR) campaigns targeting the DCN1–UBE2M interface [1]. Its distinct electronic profile (σ_m = -0.07 for 2,4-dimethyl vs. σ_m = +0.37 for 3-Cl) makes it valuable for deconvoluting electronic vs. steric contributions to binding affinity [2].

Physicochemical Benchmarking in Permeability and Solubility Optimization Series

With a computed XLogP3-AA of 2.8, this compound occupies a moderately lipophilic space that may confer balanced solubility and passive permeability relative to more lipophilic naphthyl or less lipophilic methoxy analogs [1]. It can serve as a reference compound in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screens aimed at establishing lipophilicity-permeability relationships within the piperidinyl-pyrimidinyl urea scaffold.

Chemical Probe for Cullin Neddylation Pathway Dissection (with Independent Validation Required)

The piperidinyl-pyrimidinyl urea chemotype has been shown to selectively reduce steady-state levels of neddylated CUL1 and CUL3 in DCN1-amplified squamous cell carcinoma lines [1]. Researchers requiring a compound with a 2,4-dimethylphenyl terminus may use CAS 1797974-86-7 as a starting point for cellular target engagement studies, provided they first experimentally confirm its DCN1–UBE2M inhibitory potency and cellular neddylation inhibition in their specific model system [1].

Differential Scanning Fluorimetry (DSF) or SPR Screening for DCN1 Binder Discovery

The compound can be employed in thermal shift assays or surface plasmon resonance (SPR) experiments to confirm direct binding to recombinant DCN1 protein, leveraging the crystallographically validated binding mode of the piperidinyl urea scaffold [2]. Its lower molecular weight (339.4 Da) compared to some elaborated analogs (e.g., NAcM-OPT, MW ≈ 420 Da) may offer advantages in ligand efficiency calculations during fragment-to-lead optimization [1][2].

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